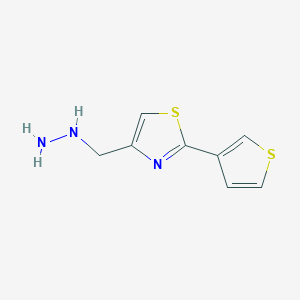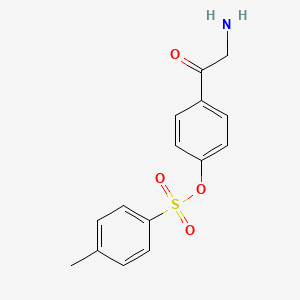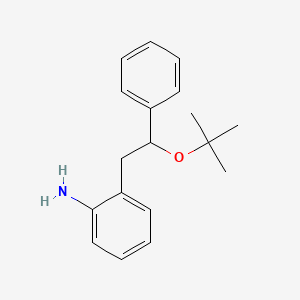![molecular formula C17H17N3OS B14181358 N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917908-94-2](/img/structure/B14181358.png)
N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives, including N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function and inhibiting bacterial respiration .
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with similar biological activities.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound with NF-κB inducing kinase inhibitory activity.
Uniqueness
N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit cytochrome bd oxidase makes it a valuable tool for studying bacterial respiration and developing new antibacterial agents .
Properties
CAS No. |
917908-94-2 |
|---|---|
Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2-cyclopentyloxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H17N3OS/c1-2-6-12(5-1)21-15-8-4-3-7-14(15)20-16-13-9-10-22-17(13)19-11-18-16/h3-4,7-12H,1-2,5-6H2,(H,18,19,20) |
InChI Key |
XHOPEFKXBFLJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)

![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)






